2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE
Description
Properties
IUPAC Name |
diethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-26(31)22-16(3)23(27(32)34-5-2)35-25(22)29-24(30)19-15-21(17-11-7-6-8-12-17)28-20-14-10-9-13-18(19)20/h6-15H,4-5H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQSGTQFKBFDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of α-thiocyanato ketones and other reagents under microwave irradiation to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Anticancer Activity
One significant application of derivatives related to this compound is in the development of anticancer agents. Research has indicated that compounds containing the 2-phenylquinoline-4-carboxylic acid moiety can act as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.
Case Study: HDAC Inhibitors
A study synthesized various compounds based on the 2-phenylquinoline-4-carboxylic acid structure, evaluating their potency as HDAC inhibitors. Among these, specific derivatives exhibited strong inhibitory activity against HDAC3, showing potential for further development as anticancer drugs .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound D28 | 0.5 | HDAC3 |
| Compound D30 | 1.0 | HDAC6 |
Antibacterial Properties
The antibacterial properties of similar quinoline derivatives have been evaluated through various assays. The modifications in the amide side chain significantly enhance antibacterial activity against several bacterial strains.
Case Study: Antibacterial Testing
In a study assessing antibacterial efficacy, compounds derived from 2-phenylquinoline-4-carboxylic acid were tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs displayed superior activity compared to standard antibiotics like ampicillin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 5a | 64 | S. aureus |
| Compound 5b | 128 | E. coli |
Hole Transporting Materials
Another notable application of this compound is in organic electronics, particularly as hole transporting materials in solar cells. The thiophene-based derivatives have shown effectiveness in enhancing charge transport properties.
Case Study: Solar Cell Efficiency
Research demonstrated that incorporating thiophene derivatives into the architecture of perovskite solar cells improved efficiency due to better hole mobility. The compound was tested within a device structure and showed promising results.
| Device Structure | Efficiency (%) | Remarks |
|---|---|---|
| FTO/b-TiO2/m-TiO2/perovskite/compound/Au | 18.5 | Improved hole transport |
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs in the Quinoline-Carboxamide Family
Compounds featuring quinoline-carboxamide motifs, such as N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides (e.g., compounds 38–40 from ), share synthetic and functional similarities:
Key Differences :
- The target compound’s thiophene backbone may confer distinct electronic properties compared to dihydroquinoline-based analogs.
- Ethyl esters in the target compound improve solubility relative to alkyl-substituted quinolines .
Thiophene Dicarboxylate Derivatives
Thiophene-based esters and amides are prevalent in pharmaceuticals and organic electronics. For example:
| Compound Class | Substituents | Properties |
|---|---|---|
| Target Compound | 3-Methyl, quinoline-4-amido | High structural complexity; untested bioactivity |
| Simple Thiophene Esters | Ethyl/methyl esters only | Improved solubility for drug delivery |
| Thiophene-Amide Hybrids | Amides with heteroaromatic groups | Enhanced binding to biological targets |
Insights :
Optimization Challenges :
Research Findings and Hypotheses
- Bioactivity: Quinoline-amido derivatives exhibit antimicrobial or anticancer activity; the target compound’s efficacy remains untested but structurally plausible .
- Materials Science: Thiophene-quinoline hybrids could serve as ligands in metal-organic frameworks (MOFs) for sensing applications, though direct evidence is lacking .
Notes
Limitations : Direct comparative data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
SHELX Relevance : Programs like SHELXL may aid in crystallographic analysis of the compound’s structure .
Future Directions : Prioritize bioactivity screening and crystallography to validate hypotheses.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2,4-diethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2,4-dicarboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a quinoline precursor (e.g., 2-phenylquinoline-4-carboxylic acid) with a thiophene derivative. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the quinoline and thiophene moieties .
- Esterification : Diethyl ester groups are introduced via acid-catalyzed esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the final product. Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous thiophene-carboxylates:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (strong oxidizers, acids) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., ester peaks at δ 1.2–1.4 ppm for ethyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : For definitive structural confirmation, refine data using SHELXL (for small molecules) or OLEX2 with ORTEP-III for visualization .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
- Methodological Answer : Discrepancies may arise from twinning or disordered solvent molecules. Address these by:
- Multi-program validation : Cross-check refinement results using SHELXL (for small molecules) and Phenix.refine (for macromolecules) .
- Cross-validation : Compare with spectroscopic data (e.g., NMR chemical shifts) to validate bond lengths/angles .
- Data deposition : Submit raw data to the Cambridge Structural Database (CSD) for peer validation .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic modifications and assays:
- Functional group substitution : Synthesize analogs with variations in the quinoline or thiophene moieties (e.g., replacing ethyl esters with methyl groups) .
- Computational modeling : Use docking software (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes/receptors) .
- In vitro assays : Test analogs in dose-response experiments (e.g., IC₅₀ determination via fluorescence-based assays) .
Q. How can researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may stem from assay variability or compound stability. Mitigate by:
- Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Batch consistency : Ensure compound purity (via HPLC) and stability (TGA/DSC for thermal degradation profiles) .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., chloroquine derivatives) to contextualize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
